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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for the

novel compound 3-isoxazol-4-yl-propionic acid. Due to the limited availability of direct

experimental spectra for this specific molecule in public databases, this document furnishes a

detailed analysis based on predictive methodologies and comparative data from analogous

chemical structures. The guide is intended to serve as a foundational resource for researchers

in the fields of medicinal chemistry, drug discovery, and chemical synthesis, offering insights

into the structural characterization of this and similar isoxazole-containing compounds. We will

delve into predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and

Infrared (IR) spectroscopic features, alongside a plausible synthetic route and detailed

experimental protocols.

Introduction
Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of

numerous therapeutic agents with a wide range of biological activities, including anti-

inflammatory, antimicrobial, and anticancer properties. The specific compound, 3-isoxazol-4-
yl-propionic acid, presents a unique scaffold combining the isoxazole heterocycle with a

propionic acid side chain. This combination of a biologically active heterocycle with a carboxylic

acid moiety suggests potential applications as a bioactive molecule or as a versatile

intermediate in the synthesis of more complex pharmaceutical compounds.
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Accurate structural elucidation through spectroscopic methods is paramount for the successful

synthesis, characterization, and application of such novel chemical entities. This guide aims to

bridge the current information gap by providing a robust, prediction-based spectroscopic profile

of 3-isoxazol-4-yl-propionic acid.

Molecular Structure and Predicted Spectroscopic
Overview
The structure of 3-isoxazol-4-yl-propionic acid is characterized by a propionic acid group

attached to the C4 position of an isoxazole ring. This arrangement dictates the expected

spectroscopic signatures.

Caption: Molecular structure of 3-isoxazol-4-yl-propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of 3-isoxazol-4-yl-propionic acid are

detailed below. These predictions are based on established principles of chemical shifts and

spin-spin coupling, supplemented by data from analogous structures.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the isoxazole ring protons

and the propionic acid chain protons.
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Proton

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Notes

H-3 (Isoxazole) 8.5 - 8.7 Singlet (s) -

Deshielded due

to the adjacent

nitrogen and the

aromatic nature

of the ring.

H-5 (Isoxazole) 8.2 - 8.4 Singlet (s) -

Deshielded due

to the adjacent

oxygen and the

aromatic ring

current.

-CH₂- (α to

COOH)
2.8 - 3.0 Triplet (t) 7-8

Deshielded by

the carboxylic

acid group.

-CH₂- (β to

COOH)
2.6 - 2.8 Triplet (t) 7-8

Coupled to the α-

methylene

protons.

-COOH 10.0 - 12.0
Broad Singlet (br

s)
-

Highly

deshielded and

often broad due

to hydrogen

bonding and

exchange.

Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon

environments.
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Carbon Assignment
Predicted Chemical Shift

(ppm)
Notes

C-3 (Isoxazole) 150 - 155
Deshielded due to attachment

to nitrogen.

C-4 (Isoxazole) 105 - 110

Shielded relative to C3 and

C5, but deshielded by the

substituent.

C-5 (Isoxazole) 155 - 160
Deshielded due to attachment

to oxygen.

-CH₂- (α to COOH) 30 - 35

-CH₂- (β to COOH) 20 - 25

-COOH 175 - 180
Characteristic chemical shift

for a carboxylic acid carbon.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Molecular Ion and Fragmentation
The electron ionization (EI) mass spectrum of 3-isoxazol-4-yl-propionic acid is expected to

show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation

pathways would likely involve:

Loss of the carboxylic acid group: A prominent peak corresponding to the loss of COOH (45

Da).

Cleavage of the propionic acid chain: Fragmentation at the Cα-Cβ bond.

Ring cleavage of the isoxazole moiety: The isoxazole ring can undergo characteristic

cleavage patterns.
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[M]⁺
3-isoxazol-4-yl-propionic acid

[M - COOH]⁺
Loss of carboxylic acid

- 45 Da

[M - CH₂COOH]⁺
Loss of carboxymethyl group

- 59 Da

Isoxazole ring fragments

Ring Cleavage

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-isoxazol-4-yl-propionic acid in mass

spectrometry.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Predicted Characteristic Absorption Bands
The IR spectrum of 3-isoxazol-4-yl-propionic acid is predicted to exhibit the following

characteristic absorption bands:
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Functional Group
Predicted

Wavenumber (cm⁻¹)
Intensity Notes

O-H stretch

(Carboxylic acid)
2500-3300 Broad

Very broad due to

hydrogen bonding.

C-H stretch

(Aromatic/Alkane)
2850-3100 Medium-Weak

Overlaps with the O-H

stretch.

C=O stretch

(Carboxylic acid)
1700-1725 Strong

Characteristic

carbonyl absorption.

C=N stretch

(Isoxazole)
1600-1650 Medium

C=C stretch

(Isoxazole)
1450-1550 Medium

C-O stretch

(Isoxazole/Carboxylic

acid)

1200-1300 Medium

Proposed Synthesis and Experimental Protocol
While a specific synthesis for 3-isoxazol-4-yl-propionic acid is not readily available in the

literature, a plausible route can be devised based on established methods for the synthesis of

4-substituted isoxazoles. A common approach involves the [3+2] cycloaddition of a nitrile oxide

with an alkyne.

Proposed Synthetic Pathway

Propargyl alcohol

Ethyl 4-(hydroxymethyl)isoxazole-3-carboxylate

[3+2] Cycloaddition

Ethyl 2-chloro-2-(hydroxyimino)acetate

4-(Bromomethyl)isoxazoleBromination Diethyl 2-(isoxazol-4-ylmethyl)malonateMalonic ester synthesis 3-Isoxazol-4-yl-propionic acidHydrolysis & Decarboxylation

Click to download full resolution via product page
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Caption: A proposed synthetic route for 3-isoxazol-4-yl-propionic acid.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 4-(hydroxymethyl)isoxazole-3-carboxylate

To a solution of propargyl alcohol in an appropriate solvent (e.g., dichloromethane), add a

base (e.g., triethylamine).

Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate to the reaction mixture at

room temperature.

Stir the reaction for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

Upon completion, perform an aqueous workup and purify the crude product by column

chromatography to yield the desired isoxazole intermediate.

Step 2: Bromination of the Hydroxymethyl Group

Dissolve the ethyl 4-(hydroxymethyl)isoxazole-3-carboxylate in a suitable solvent (e.g.,

dichloromethane).

Add a brominating agent (e.g., phosphorus tribromide) dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Quench the reaction with water and extract the product. Purify by column chromatography.

Step 3: Malonic Ester Synthesis

Prepare a solution of sodium ethoxide in ethanol.

Add diethyl malonate dropwise to the sodium ethoxide solution.

Add the 4-(bromomethyl)isoxazole intermediate to the reaction mixture and reflux for several

hours.

After cooling, perform an aqueous workup and purify the resulting diethyl 2-(isoxazol-4-

ylmethyl)malonate.
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Step 4: Hydrolysis and Decarboxylation

Hydrolyze the diester by refluxing with a strong base (e.g., sodium hydroxide) in an

aqueous/alcoholic solution.

Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the

diacid.

Heat the diacid to induce decarboxylation, yielding the final product, 3-isoxazol-4-yl-
propionic acid.

Purify the final product by recrystallization.

Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic

characterization of 3-isoxazol-4-yl-propionic acid. The presented ¹H NMR, ¹³C NMR, MS, and

IR data, derived from established chemical principles and analysis of analogous structures,

offer a valuable resource for the identification and structural confirmation of this compound. The

proposed synthetic pathway and experimental protocol provide a practical framework for its

preparation in a laboratory setting. It is the author's intent that this guide will facilitate further

research into the chemical and biological properties of this and related isoxazole derivatives,

thereby contributing to the advancement of medicinal chemistry and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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